

A protocol for assessing the pharmacokinetic profile of PF-5190457.

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Compound of Interest

Compound Name: PF-5190457

Cat. No.: B610048

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A Protocol for Assessing the Pharmacokinetic Profile of PF-5190457

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive protocol for assessing the pharmacokinetic (PK) profile of **PF-5190457**, a potent and selective inverse agonist of the ghrelin receptor (GHS-R1a).[1][2] **PF-5190457** has been investigated for its therapeutic potential in conditions such as alcohol use disorder.[3][4] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a therapeutic agent. The following protocols detail the necessary steps for conducting both preclinical and clinical pharmacokinetic studies of **PF-5190457**, including in-life procedures and bioanalytical methods for sample quantification.

PF-5190457 is an orally bioavailable small molecule that inhibits the constitutive activity of the GHS-R1a and competitively blocks its activation by acylated ghrelin.[5] Clinical studies have shown that **PF-5190457** is generally well-tolerated, with a rapid absorption (Tmax of 0.5–3 hours) and a half-life ranging from 8.2 to 9.8 hours, supporting daily oral dosing.[6] The pharmacokinetic profile of **PF-5190457** has been characterized in both healthy volunteers and heavy alcohol drinkers, with a two-compartment model best describing its pharmacokinetics.[7][8]

Key Pharmacokinetic Parameters of PF-5190457

The following table summarizes key pharmacokinetic parameters of **PF-5190457** observed in human studies.

Parameter	Value	Population	Dosing	Citation
Tmax (Time to Maximum Concentration)	0.5 - 3 hours	Healthy Volunteers	Single Ascending Dose	[6]
t½ (Half-life)	8.2 - 9.8 hours	Healthy Volunteers	Single Ascending Dose	[6]
t½ (Half-life)	~ 6 hours	Heavy Drinkers	50 mg & 100 mg b.i.d.	[5]
CL/F (Apparent Clearance)	72.0 L/hr	Healthy & Heavy Drinkers	Pooled Data	[8]
V2/F (Apparent Volume of Distribution)	44.5 L	Non-Heavy Drinkers	Pooled Data	[8]
V2/F (Apparent Volume of Distribution)	169 L	Heavy Drinkers	Pooled Data	[8]

Experimental Protocols

Preclinical In Vivo Pharmacokinetic Study Protocol (Rat Model)

This protocol outlines a typical single-dose oral pharmacokinetic study in rats.

1. Animal Model:

- Species: Male Wistar rats.
- Age/Weight: 8-10 weeks old, 200-250g.

- Acclimation: Acclimate animals for at least 3 days prior to the study.
- Housing: House in a controlled environment with a 12-hour light/dark cycle.
- Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

2. Drug Formulation and Administration:

- Formulation: Prepare a suspension or solution of **PF-5190457** in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
- Dose: Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.

3. Blood Sample Collection:

- Route: Collect blood samples from the tail vein or via a cannulated vessel.
- Time Points: Collect approximately 100-200 μ L of blood at the following time points: pre-dose (0), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
- Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

4. Sample Processing and Storage:

- Centrifugation: Centrifuge the blood samples at approximately 2000-3000 x g for 10-15 minutes at 4°C to separate plasma.
- Plasma Collection: Carefully aspirate the supernatant (plasma) and transfer to clean, labeled polypropylene tubes.
- Storage: Store plasma samples at -80°C until bioanalysis.

Bioanalytical Protocol for **PF-5190457** Quantification in Plasma (UPLC-MS/MS)

This method is for the quantitative analysis of **PF-5190457** in human or rat plasma.

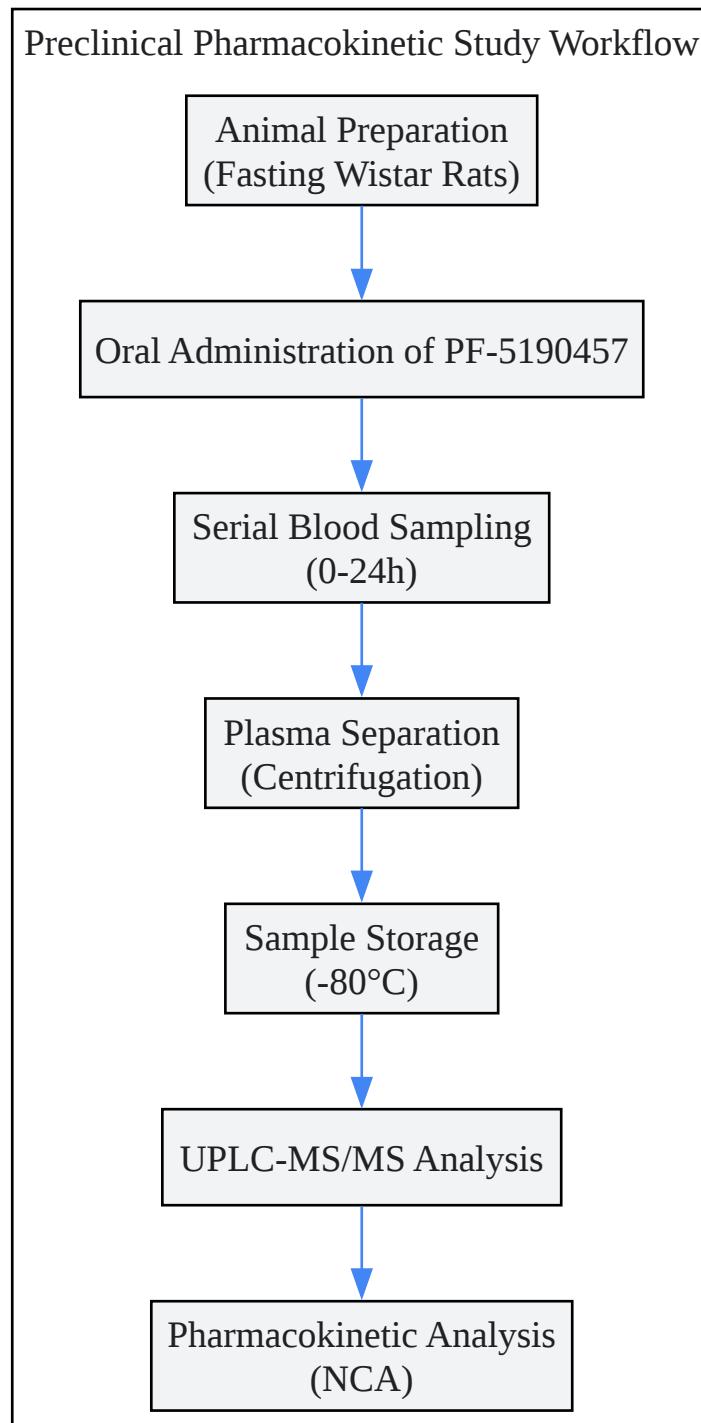
1. Sample Preparation (Protein Precipitation):

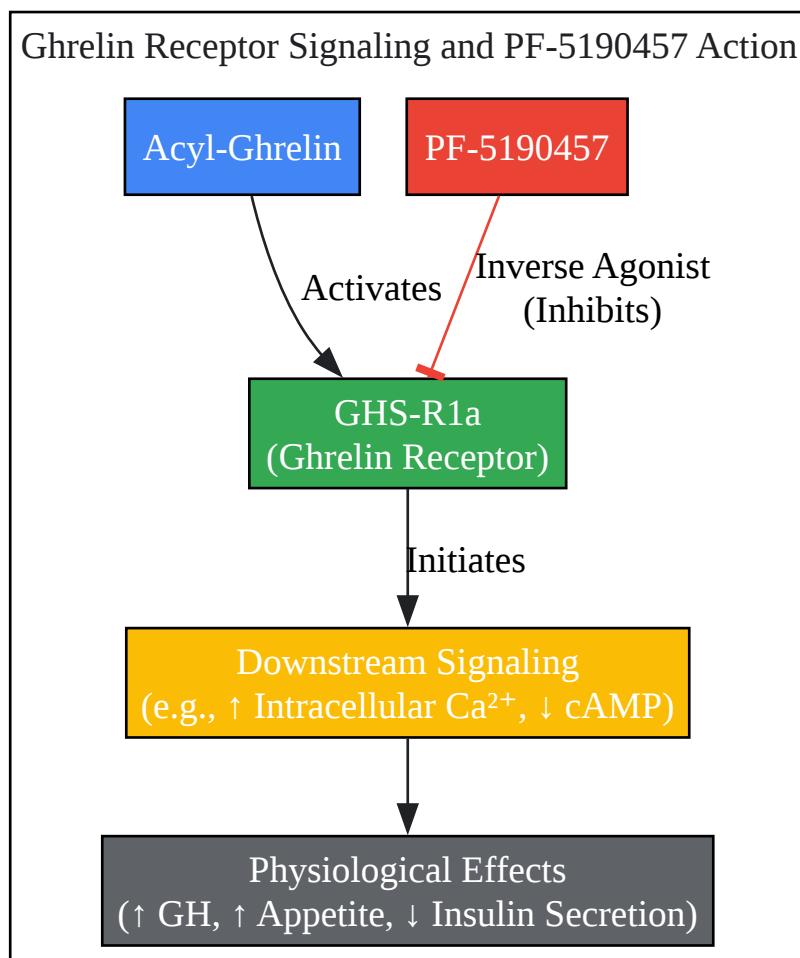
- To 50 µL of plasma sample, standard, or quality control, add 150 µL of a precipitation solution (acetonitrile containing an internal standard, e.g., **PF-5190457-d5**).
- Vortex mix for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. UPLC-MS/MS System and Conditions:

Parameter	Specification
UPLC System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Gradient	Start with 5% B, ramp to 95% B, then return to initial conditions
Injection Volume	5 µL
Column Temperature	40°C
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transition (PF-5190457)	m/z 513.35 → 209.30
MRM Transition (Internal Standard)	m/z 518.47 → 214.43
Lower Limit of Quantification (LLOQ)	1 ng/mL in plasma

Visualizations





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